I-BRD9

描述

I-BRD9 是一种选择性抑制溴结构域蛋白 9 (BRD9) 的抑制剂。溴结构域是识别组蛋白尾部乙酰化赖氨酸残基的蛋白质模块,在基因表达调控中发挥着至关重要的作用。 This compound 被开发为化学探针,用于研究 BRD9 在各种生物学过程中的功能,包括染色质重塑和基因调控 .

准备方法

合成路线和反应条件

I-BRD9 的合成涉及一个多步骤过程,包括关键中间体的形成及其随后的功能化。 据报道,其中一条合成路线包括以下步骤 :

- 形成咪唑并吡啶核心。

- 在核心上的特定位置引入三氟甲基。

- 用乙基和羧酰胺部分进行功能化。

工业生产方法

虽然文献中没有详细介绍 this compound 的具体工业生产方法,但合成通常遵循标准的有机合成方案,包括重结晶和色谱等纯化步骤,以达到高纯度 .

化学反应分析

反应类型

I-BRD9 在其合成过程中主要发生取代反应。 各种官能团(如三氟甲基和羧酰胺)的引入涉及亲核取代反应 .

常用试剂和条件

This compound 合成中常用的试剂包括:

- 咪唑并吡啶衍生物

- 三氟甲基化试剂

- 乙基化试剂

- 羧酰胺前体

反应通常在受控条件下进行,包括特定的温度和溶剂,以确保高产率和选择性 .

主要产物

这些反应的主要产物是 this compound 本身,其特征是其对 BRD9 的强效且选择性结合,对其他溴结构域具有显着选择性 .

科学研究应用

作用机制

I-BRD9 通过选择性结合 BRD9 的溴结构域发挥其作用,从而抑制其与组蛋白尾部乙酰化赖氨酸残基的相互作用 . 这种抑制会破坏非典型 SWI/SNF (ncBAF) 染色质重塑复合物的功能,导致基因表达发生改变。 BRD9 参与调控 TGF-β/活化素/Nodal 信号通路,该通路在细胞分化和癌症进展中起着至关重要的作用 .

相似化合物的比较

I-BRD9 在其对 BRD9 的高选择性方面是独一无二的,优于其他溴结构域,例如 BET 家族中的那些 (BRD2、BRD3、BRD4) . 类似的化合物包括:

JQ1: 一种众所周知的 BET 家族溴结构域抑制剂,用于癌症研究。

I-BET151: 另一种 BET 溴结构域抑制剂,在肿瘤学和免疫学中具有应用。

This compound 的独特性在于它能够选择性抑制 BRD9,对其他溴结构域的脱靶效应最小,这使其成为研究 BRD9 在各种生物学过程中的特定功能的宝贵工具 .

生物活性

I-BRD9 is a selective chemical probe targeting the bromodomain-containing protein 9 (BRD9), which plays a significant role in various biological processes, particularly in cancer biology and immune response. This article delves into the biological activity of this compound, summarizing key research findings, including data tables and case studies that highlight its mechanisms and potential therapeutic applications.

Overview of BRD9

BRD9 is a member of the bromodomain and extraterminal domain (BET) family, which recognizes acetylated lysine residues on histones, influencing chromatin dynamics and gene expression. The inhibition of BRD9 has been linked to various oncogenic processes, making it a target for cancer therapy.

Discovery and Selectivity of this compound

This compound was developed through structure-based design, achieving over 700-fold selectivity for BRD9 compared to other BET proteins and 200-fold selectivity over BRD7. This selectivity is crucial for studying BRD9's biological functions without interference from other bromodomain-containing proteins .

This compound functions primarily by inhibiting BRD9's interaction with transcription factors, leading to altered gene expression profiles. Studies have demonstrated that treatment with this compound results in significant changes in gene expression related to immune responses and tumor proliferation.

Key Findings from Research Studies

-

Osteoclastogenesis Promotion :

- In bone marrow-derived macrophages (BMDMs), this compound treatment led to a dose-dependent increase in osteoclast-related genes such as Acp5 and Mmp9, indicating its role in promoting osteoclast differentiation .

- RNA sequencing revealed that 211 genes were downregulated while 184 were upregulated following this compound treatment, highlighting its impact on the transcriptional landscape during osteoclastogenesis .

-

Gene Regulation :

- In Kasumi-1 cells, this compound treatment resulted in the downregulation of genes involved in oncogenic pathways, such as CLEC1, DUSP6, FES, and SAMSN1. .

- Gene set enrichment analysis indicated that pathways related to immune responses were significantly affected by this compound treatment, showcasing its potential in modulating immune function .

Data Tables

| Biological Activity | Gene Expression Changes | Concentration (μM) | Effect |

|---|---|---|---|

| Osteoclastogenesis | Increased Acp5, Mmp9 | 1 | Promotes differentiation |

| Gene Regulation | Downregulation of CLEC1, DUSP6, FES, SAMSN1 | 0.5 | Alters oncogenic pathways |

Case Study 1: Osteoclast Differentiation

In a study examining the effects of this compound on BMDMs, researchers observed that treatment with 1 μM this compound significantly increased the number and size of TRAP+ multinucleated osteoclasts. This was associated with enhanced expression of osteoclast-specific markers, demonstrating this compound's potential role in bone metabolism .

Case Study 2: Cancer Cell Lines

In Kasumi-1 leukemia cells, this compound was shown to selectively regulate genes involved in cell proliferation and immune response. The results indicated that this compound could serve as a valuable tool for understanding BRD9's role in cancer biology and for developing new therapeutic strategies targeting BRD9 .

属性

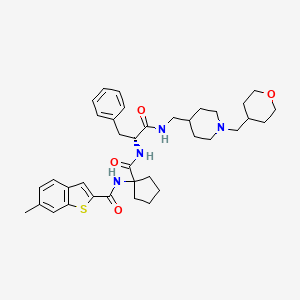

IUPAC Name |

N'-(1,1-dioxothian-4-yl)-5-ethyl-4-oxo-7-[3-(trifluoromethyl)phenyl]thieno[3,2-c]pyridine-2-carboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22F3N3O3S2/c1-2-28-12-17(13-4-3-5-14(10-13)22(23,24)25)19-16(21(28)29)11-18(32-19)20(26)27-15-6-8-33(30,31)9-7-15/h3-5,10-12,15H,2,6-9H2,1H3,(H2,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRUWGLUCNBMGPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C2=C(C1=O)C=C(S2)C(=NC3CCS(=O)(=O)CC3)N)C4=CC(=CC=C4)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22F3N3O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

497.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。